molecular formula C8H8N4O2 B3351086 Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester CAS No. 33259-74-4

Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester

Cat. No.: B3351086
CAS No.: 33259-74-4
M. Wt: 192.17 g/mol
InChI Key: IBAYTUMFEGTADC-UHFFFAOYSA-N
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Description

Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester is a compound that belongs to the class of imidazopyridines. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The imidazopyridine scaffold is a fused heterocyclic system that combines an imidazole ring with a pyridine moiety, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester typically involves the reaction of 2,3-diaminopyridine with a suitable carbamate precursor under specific conditions. One common method involves the use of methyl chloroformate as the carbamate precursor, which reacts with 2,3-diaminopyridine in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents that are environmentally friendly and cost-effective are often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce reduced imidazopyridine derivatives .

Scientific Research Applications

Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, enzymes, or proteins, depending on its structure and functional groups. For example, it may modulate the activity of GABA A receptors, proton pumps, or aromatase enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester is unique due to its specific structural features and the presence of the carbamate functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl N-(1H-imidazo[4,5-b]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)12-7-10-5-3-2-4-9-6(5)11-7/h2-4H,1H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAYTUMFEGTADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432526
Record name Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33259-74-4
Record name Carbamic acid, 1H-imidazo[4,5-b]pyridin-2-yl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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